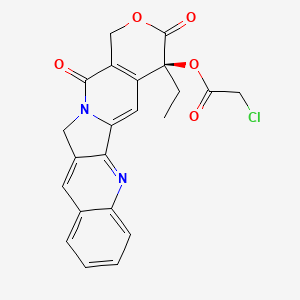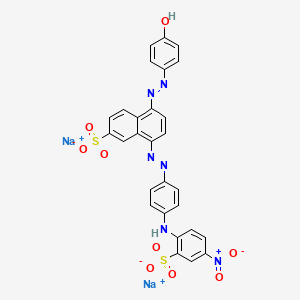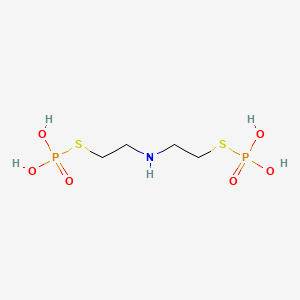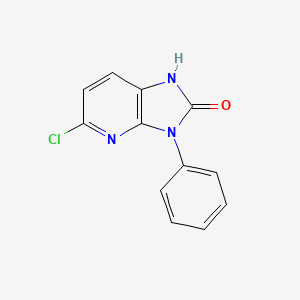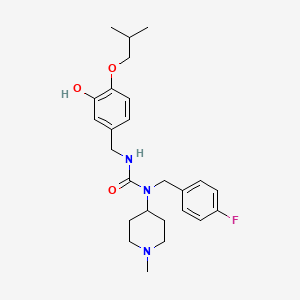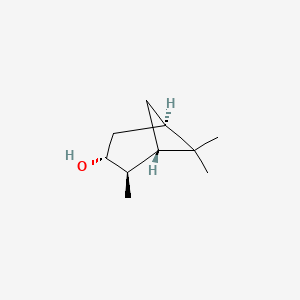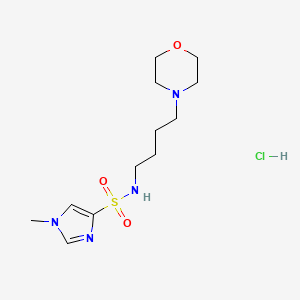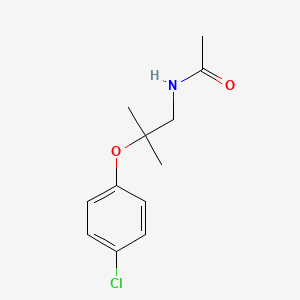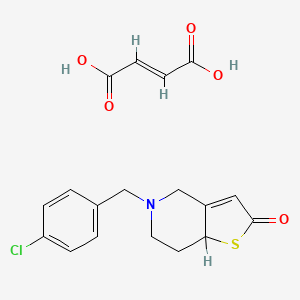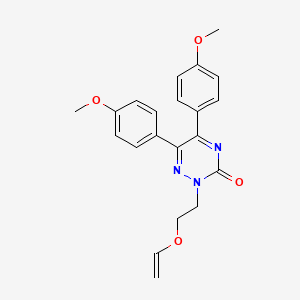![molecular formula C16H12F3NO6S B12780189 (2S)-3,3,3-trifluoro-2-hydroxy-2-methyl-N-(5,5,10-trioxo-4H-[1]benzothiepino[4,3-b]furan-9-yl)propanamide CAS No. 1392269-18-9](/img/structure/B12780189.png)
(2S)-3,3,3-trifluoro-2-hydroxy-2-methyl-N-(5,5,10-trioxo-4H-[1]benzothiepino[4,3-b]furan-9-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-3,3,3-trifluoro-2-hydroxy-2-methyl-N-(5,5,10-trioxo-4H-1benzothiepino[4,3-b]furan-9-yl)propanamide is a complex organic compound with a unique structure that includes trifluoromethyl, hydroxy, and benzothiepino furan groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3,3,3-trifluoro-2-hydroxy-2-methyl-N-(5,5,10-trioxo-4H-1benzothiepino[4,3-b]furan-9-yl)propanamide typically involves multiple steps. One common approach is to start with the preparation of the benzothiepino furan core, followed by the introduction of the trifluoromethyl and hydroxy groups. The final step involves the formation of the propanamide moiety.
Preparation of Benzothiepino Furan Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzothiepino furan ring.
Introduction of Trifluoromethyl and Hydroxy Groups: This can be achieved through selective fluorination and hydroxylation reactions using reagents such as trifluoromethyl iodide and hydrogen peroxide.
Formation of Propanamide Moiety: The final step involves the reaction of the intermediate with an appropriate amine to form the propanamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
(2S)-3,3,3-trifluoro-2-hydroxy-2-methyl-N-(5,5,10-trioxo-4H-1benzothiepino[4,3-b]furan-9-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl groups in the benzothiepino furan ring can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Major Products
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of alcohol derivatives
Substitution: Formation of substituted derivatives with nucleophiles
Scientific Research Applications
(2S)-3,3,3-trifluoro-2-hydroxy-2-methyl-N-(5,5,10-trioxo-4H-1benzothiepino[4,3-b]furan-9-yl)propanamide has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a drug candidate due to its unique structure and potential biological activity.
Materials Science: Its unique chemical properties make it a candidate for the development of new materials with specific functionalities.
Biological Research: It is used as a probe to study various biological processes and pathways.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of (2S)-3,3,3-trifluoro-2-hydroxy-2-methyl-N-(5,5,10-trioxo-4H-1benzothiepino[4,3-b]furan-9-yl)propanamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(5,5,10-trioxo-4H-1benzothiepino[4,3-b]furan-9-yl)propanamide : Lacks the trifluoromethyl and hydroxy groups, affecting its chemical properties.
(2S)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide: Lacks the benzothiepino furan ring, making it less complex.
Uniqueness
The presence of the trifluoromethyl, hydroxy, and benzothiepino furan groups in (2S)-3,3,3-trifluoro-2-hydroxy-2-methyl-N-(5,5,10-trioxo-4H-1benzothiepino[4,3-b]furan-9-yl)propanamide gives it unique chemical properties, making it a valuable compound for various scientific applications.
Properties
CAS No. |
1392269-18-9 |
|---|---|
Molecular Formula |
C16H12F3NO6S |
Molecular Weight |
403.3 g/mol |
IUPAC Name |
(2S)-3,3,3-trifluoro-2-hydroxy-2-methyl-N-(5,5,10-trioxo-4H-[1]benzothiepino[4,3-b]furan-9-yl)propanamide |
InChI |
InChI=1S/C16H12F3NO6S/c1-15(23,16(17,18)19)14(22)20-9-3-2-4-10-11(9)12(21)13-8(5-6-26-13)7-27(10,24)25/h2-6,23H,7H2,1H3,(H,20,22)/t15-/m0/s1 |
InChI Key |
YVEDUSQAAOTGFM-HNNXBMFYSA-N |
Isomeric SMILES |
C[C@](C(=O)NC1=C2C(=CC=C1)S(=O)(=O)CC3=C(C2=O)OC=C3)(C(F)(F)F)O |
Canonical SMILES |
CC(C(=O)NC1=C2C(=CC=C1)S(=O)(=O)CC3=C(C2=O)OC=C3)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


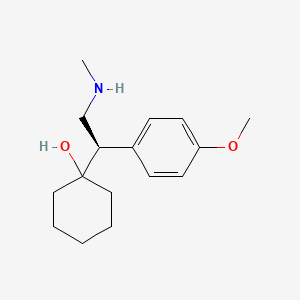
![Methyl 5-[2-(Methylsulfamoyl)ethyl]-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridyl)-1H-indole-2-carboxylate](/img/structure/B12780116.png)
![[4-[4-[(4-methylphenyl)methoxycarbonyl]phenyl]phenyl] 4-[(diaminomethylideneamino)methyl]benzoate](/img/structure/B12780129.png)
